
Pyridinium, 2,4-diphenyl-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 2,4-diphenyl-1-(phenylmethyl)- is a compound belonging to the class of pyridinium salts. Pyridinium salts are known for their structural diversity and significant roles in various natural products and bioactive pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 2,4-diphenyl-1-(phenylmethyl)- typically involves the reaction of pyridine with benzyl chloride in the presence of a base. The reaction proceeds through the formation of a pyridinium ion, which is stabilized by the phenyl groups at the 2 and 4 positions . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of pyridinium salts, including pyridinium, 2,4-diphenyl-1-(phenylmethyl)-, often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 2,4-diphenyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ion to dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions at the benzylic position are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include pyridinium N-oxide, dihydropyridine derivatives, and various substituted pyridinium salts .
Scientific Research Applications
Pyridinium, 2,4-diphenyl-1-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of materials such as ionic liquids and polymers.
Mechanism of Action
The mechanism of action of pyridinium, 2,4-diphenyl-1-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium chloride
- Pyridinium bromide
- Pyridinium iodide
Comparison
Pyridinium, 2,4-diphenyl-1-(phenylmethyl)- is unique due to the presence of phenyl groups at the 2 and 4 positions, which enhance its stability and reactivity compared to other pyridinium salts. This structural feature also contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
CAS No. |
80560-54-9 |
|---|---|
Molecular Formula |
C24H20N+ |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-benzyl-2,4-diphenylpyridin-1-ium |
InChI |
InChI=1S/C24H20N/c1-4-10-20(11-5-1)19-25-17-16-23(21-12-6-2-7-13-21)18-24(25)22-14-8-3-9-15-22/h1-18H,19H2/q+1 |
InChI Key |
KQDSKSJEAITHBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


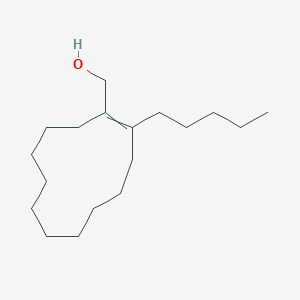
![Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14420832.png)
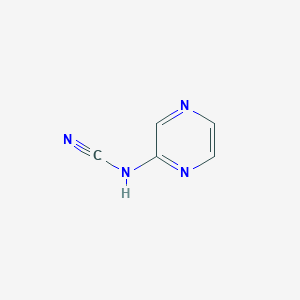
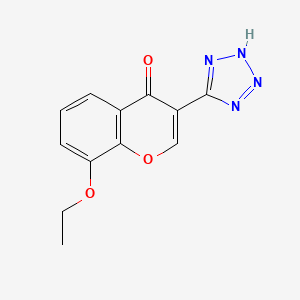
![2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B14420863.png)

![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)
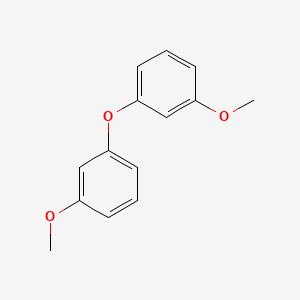
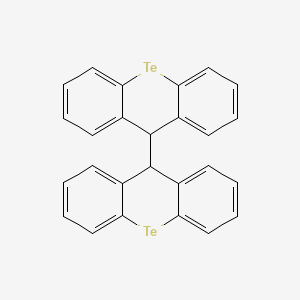
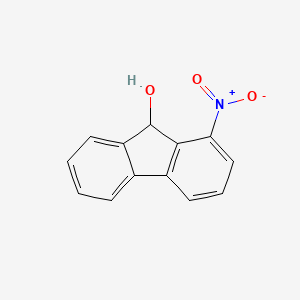
![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)
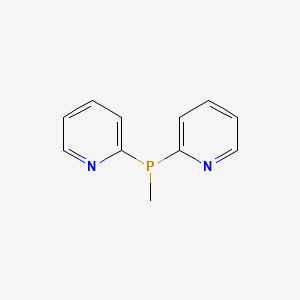
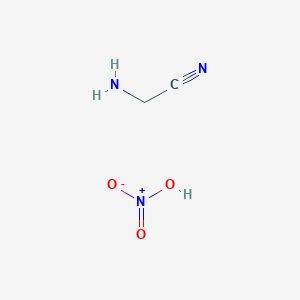
![Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-](/img/structure/B14420939.png)
